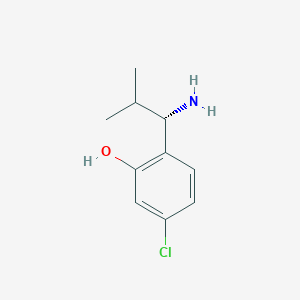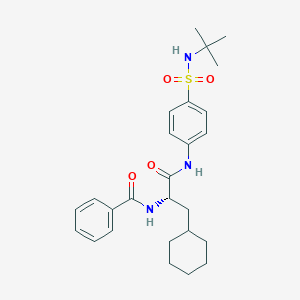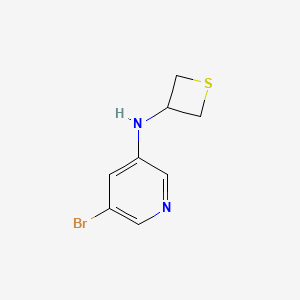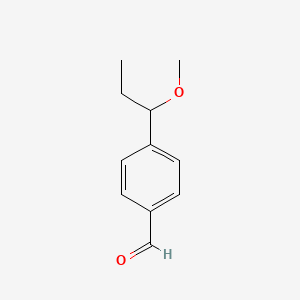
4-(1-Methoxypropyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methoxypropyl)benzaldehyde is an organic compound with the molecular formula C10H12O2 It is an aromatic aldehyde, characterized by the presence of a benzene ring substituted with a methoxypropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzaldehyde with 1-bromopropane in the presence of a base, followed by methylation using dimethyl sulfate. The reaction conditions typically include:
-
Alkylation
- Reagents: 4-hydroxybenzaldehyde, 1-bromopropane, base (e.g., potassium carbonate)
- Solvent: Acetone
- Temperature: Reflux conditions
-
Methylation
- Reagents: Alkylated product, dimethyl sulfate
- Solvent: Acetone
- Temperature: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxypropyl)benzaldehyde undergoes various chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or basic medium
-
Reduction: : The aldehyde group can be reduced to form the corresponding alcohol.
- Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Conditions: Solvent (e.g., ethanol, ether)
-
Substitution: : The methoxy group can undergo nucleophilic substitution reactions.
- Reagents: Various nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acid)
Major Products Formed
Oxidation: 4-(1-Methoxypropyl)benzoic acid
Reduction: 4-(1-Methoxypropyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(1-Methoxypropyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methoxypropyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring and methoxy group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, lacking the methoxypropyl group.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
4-(1-Methylethyl)benzaldehyde: Similar structure but with an isopropyl group instead of a methoxypropyl group.
Uniqueness
4-(1-Methoxypropyl)benzaldehyde is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(1-methoxypropyl)benzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-3-11(13-2)10-6-4-9(8-12)5-7-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
QKZWSABNHDLBFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


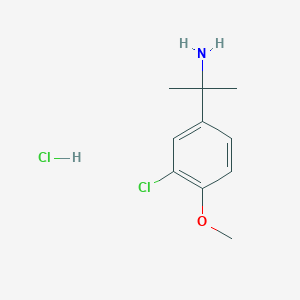

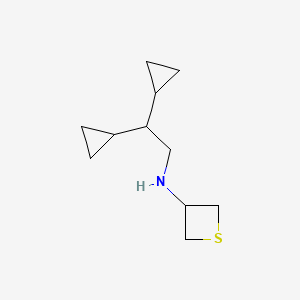
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12986211.png)

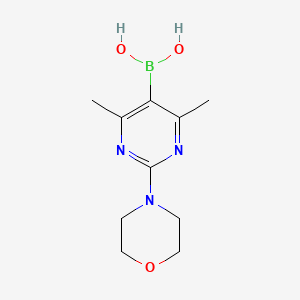



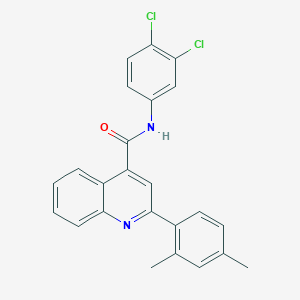
![(1R,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B12986247.png)
